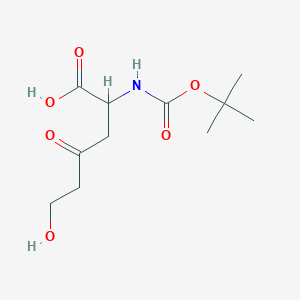
Dan-DL-Glu-Gly-DL-Arg-CH2Cl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dansylglutamyl-glycyl-arginine chloromethyl ketone is a synthetic peptide compound that is often used in biochemical research. It is known for its ability to inhibit serine proteases, particularly tissue plasminogen activator (tPA), which plays a crucial role in the breakdown of blood clots .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dansylglutamyl-glycyl-arginine chloromethyl ketone typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. After the peptide chain is fully assembled, the peptide is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) is common for purifying the final product to ensure its purity and quality .
Chemical Reactions Analysis
Types of Reactions
Dansylglutamyl-glycyl-arginine chloromethyl ketone primarily undergoes substitution reactions due to the presence of the chloromethyl ketone group. This group is highly reactive and can form covalent bonds with nucleophilic sites on target proteins .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide structure .
Major Products
The major products formed from these reactions are covalent adducts between the peptide and the nucleophilic reagent. These adducts are often used to study the interactions between the peptide and its target proteins .
Scientific Research Applications
Dansylglutamyl-glycyl-arginine chloromethyl ketone has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study the mechanisms of enzyme inhibition and protein interactions.
Biology: The compound is employed in studies of blood clotting and fibrinolysis due to its ability to inhibit tPA.
Medicine: Research involving this compound contributes to the development of therapeutic agents for conditions such as thrombosis and myocardial infarction.
Industry: It is used in the production of diagnostic reagents and research kits
Mechanism of Action
The mechanism of action of dansylglutamyl-glycyl-arginine chloromethyl ketone involves the formation of a covalent bond with the active site serine residue of serine proteases. This covalent modification inhibits the enzymatic activity of the protease, preventing it from cleaving its substrate. The compound’s specificity for tPA is due to the unique sequence of amino acids in the peptide, which mimics the natural substrate of the enzyme .
Comparison with Similar Compounds
Similar Compounds
Dansylglutamyl-glycyl-lysine chloromethyl ketone: Similar in structure but with lysine instead of arginine.
Dansylglutamyl-glycyl-phenylalanine chloromethyl ketone: Contains phenylalanine instead of arginine.
Uniqueness
Dansylglutamyl-glycyl-arginine chloromethyl ketone is unique due to its high specificity for tPA and its ability to form stable covalent adducts with the enzyme. This makes it a valuable tool for studying the role of tPA in various biological processes and for developing therapeutic agents targeting this enzyme .
Properties
IUPAC Name |
5-[[2-[[1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-2-oxoethyl]amino]-4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36ClN7O7S/c1-34(2)20-9-3-7-17-16(20)6-4-10-22(17)42(40,41)33-19(11-12-24(37)38)25(39)31-15-23(36)32-18(21(35)14-27)8-5-13-30-26(28)29/h3-4,6-7,9-10,18-19,33H,5,8,11-15H2,1-2H3,(H,31,39)(H,32,36)(H,37,38)(H4,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMSFLLWFAFZAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36ClN7O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
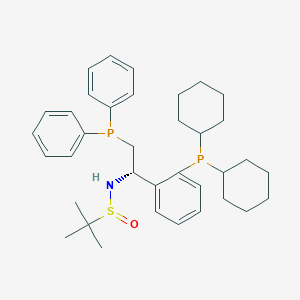



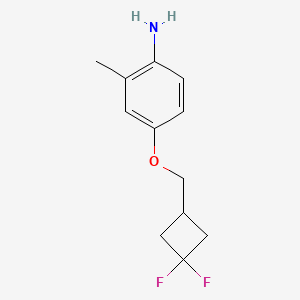
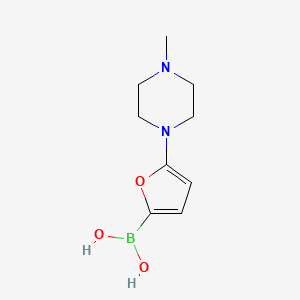

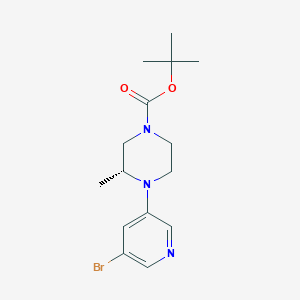


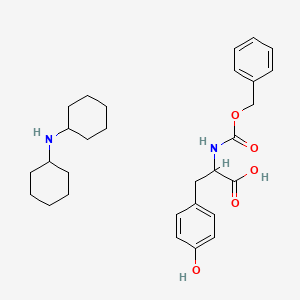

![Propanamide,N-[2-[(1S)-5-bromo-2,3-dihydro-6-methoxy-1H-inden-1-yl]ethyl]-](/img/structure/B12083590.png)
